molecular formula C8H12ClNO3S B1373586 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride CAS No. 4229-23-6

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride

Cat. No. B1373586
CAS RN: 4229-23-6
M. Wt: 237.7 g/mol
InChI Key: XPLFFSLHKSFPHH-UHFFFAOYSA-N
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Description

“2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO3S . It has a molecular weight of 237.70 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H . This indicates that the compound contains an aminobenzenesulfonyl group attached to an ethanol group, and it is in the form of a hydrochloride salt .


Physical And Chemical Properties Analysis

The compound has a melting point of 98-101°C . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . Its topological polar surface area is 88.8 Ų .

Scientific Research Applications

Reactivity and Hydrolysis Studies

The reactivity of 4-aminobenzenesulfonyl derivatives, like 2-(4-aminobenzenesulfonyl)ethan-1-ol hydrochloride, has been explored in various chemical contexts. For example, a study by Cevasco, Piątek, and Thea (2011) investigated the hydrolysis of 4-aminobenzenesulfonyl chloride, demonstrating a dissociative reaction mechanism with nucleophilic assistance by solvent molecules (Cevasco, Piątek, & Thea, 2011).

Polymerization and Material Synthesis

These compounds are also significant in the synthesis of polymers and materials. For instance, Peng, Lai, and Lin (2008) reported the synthesis of polypeptides using novel platinum complexes that involve derivatives of 4-aminobenzenesulfonyl (Peng, Lai, & Lin, 2008).

Hydrogen Bond Studies

The study of hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides by Romero and Margarita (2008) further highlights the chemical versatility of 4-aminobenzenesulfonyl derivatives. This research provides insights into the intramolecular and intermolecular hydrogen-bond formations in solution (Romero & Margarita, 2008).

Catalysis in Organic Reactions

In the field of catalysis, Hazra, Martins, Silva, and Pombeiro (2015) described the use of sulfonated Schiff base copper(II) complexes, derived from 2-aminobenzenesulfonic acid, as efficient and selective catalysts in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015).

Chromogenic Detection Systems

Additionally, Fossati and Prencipe (2010) developed a chromogenic detection system using 4-aminobenzenesulfonyl derivatives for the direct enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).

Environmental Analysis

In environmental analysis, Zhou, Ding, Xiao, Liu, and Guo (2007) investigated the use of TiO2 nanotubes, synthesized from hydrothermal treatment, as a novel solid-phase extraction adsorbent for the enrichment of DDT and its metabolites in water samples, indicating potential applications for 4-aminobenzenesulfonyl derivatives in environmental monitoring (Zhou, Ding, Xiao, Liu, & Guo, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-aminophenyl)sulfonylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFFSLHKSFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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